(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate
Overview
Description
(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-oxopyrrolidin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable 5-oxopyrrolidin-3-yl derivative. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the 5-oxopyrrolidin-3-ylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways, modulating biological processes and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-oxopyrrolidin-3-yl)carbamate: A non-chiral version of the compound.
Benzyl (5-oxopyrrolidin-3-yl)carbamate: Similar structure with a benzyl group instead of a tert-butyl group.
(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate N-oxide: An oxidized derivative.
Uniqueness
This compound is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it is used to synthesize. This chirality can be crucial in the development of enantioselective drugs and catalysts, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-7(12)10-5-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHVTCWJHBHEFA-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666922 | |
Record name | tert-Butyl [(3S)-5-oxopyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672883-23-7 | |
Record name | tert-Butyl [(3S)-5-oxopyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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